MDMB-CHMICA, or methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. First identified in the European drug market around 2014, it has raised significant concern due to its association with adverse health effects and fatalities. The compound is classified under new psychoactive substances and is structurally related to other synthetic cannabinoids like JWH-018, which are monitored by regulatory agencies.
The synthesis of MDMB-CHMICA involves several key steps and reagents. The final coupling step typically utilizes agents such as oxalyl chloride, thionyl chloride, or HATU (a coupling reagent) to join the amino acid with 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid. Variations in synthesis conditions, including reaction time and temperature, significantly affect the impurity profile of the final product. Controlled syntheses have identified 15 key impurities, with eight new ones discovered during stability tests, highlighting the complexity of its production .
MDMB-CHMICA features an indole core, a common structural motif in many synthetic cannabinoids. Its molecular formula is with a molecular mass of approximately 384.5178 g/mol. The compound possesses one asymmetric carbon atom, contributing to its stereochemistry.
This structure indicates the presence of a cyclohexyl group attached to an indole derivative, which is crucial for its activity at cannabinoid receptors .
MDMB-CHMICA can undergo various chemical reactions typical for synthetic cannabinoids. Notably, hydrolysis of the carboxylic ester function can occur under non-ideal storage conditions (e.g., high humidity), affecting its stability and potency. Additionally, degradation products have been identified during stability tests, indicating possible pathways for chemical transformation .
MDMB-CHMICA primarily exerts its effects by acting as an agonist at the cannabinoid receptors, particularly the human cannabinoid receptor 1. This interaction leads to various physiological effects similar to those induced by natural cannabinoids such as tetrahydrocannabinol.
MDMB-CHMICA exhibits specific physical and chemical properties that are critical for its identification and analysis:
In scientific research, MDMB-CHMICA serves primarily as a subject of study concerning synthetic cannabinoids' pharmacological effects and safety profiles. Its analysis aids in understanding the broader implications of synthetic drugs on public health and informs regulatory measures.
MDMB-CHMICA, systematically named methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate, is an indole-3-carboxamide synthetic cannabinoid featuring a stereogenic center. Its molecular formula is C₂₃H₃₂N₂O₃ (molecular weight 384.52 g/mol). The compound’s core comprises an N-alkylated indole moiety linked via a carboxamide bridge to a tert-leucine methyl ester group. Crucially, the amino acid residue adopts an (S)-configuration, confirmed by vibrational circular dichroism (VCD) spectroscopy, X-ray crystallography, and chiral HPLC analysis of seized samples [2] [10]. This stereochemistry is pharmacologically significant, as the (S)-enantiomer exhibits high CB1 receptor affinity.
The nomenclature follows a semi-systematic pattern common among synthetic cannabinoids:
Table 1: Key Structural Identifiers of MDMB-CHMICA
Property | Value/Description |
---|---|
Systematic Name | Methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate |
Molecular Formula | C₂₃H₃₂N₂O₃ |
Molecular Weight | 384.52 g/mol |
Core Structure | Indole-3-carboxamide |
N-Alkyl Tail | Cyclohexylmethyl (CHM) |
Amino Acid Ester | (S)-3,3-Dimethylbutanoate (MDMB) |
Absolute Configuration | (S)-enantiomer |
CAS Number | Not publicly disclosed |
Synthesis primarily occurs via coupling 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with activated derivatives of (S)-3,3-dimethylbutanoic acid methyl ester. Key coupling reagents include:
Critical parameters influencing yield and impurity profiles include reaction time, temperature, and stoichiometry. Studies show replicates synthesized on the same day exhibit similar impurity signatures, while batches from different days display discriminable patterns [1]. Impurities arise from:
A recent trend involves "tail-less precursors" (e.g., MDMB-ICA), which lack the cyclohexylmethyl tail and circumvent regulatory controls. These precursors undergo single-step alkylation to yield MDMB-CHMICA, facilitating clandestine production [8].
Table 2: Key Impurities and Synthesis Parameters
Synthesis Factor | Impact on Product |
---|---|
Coupling Reagent | |
Oxalyl Chloride | Higher yields but risk of over-chlorination |
HATU | Lower impurity levels; requires precise pH control |
Reaction Conditions | |
Extended Time/Temperature | Increased degradation products |
Common Impurities | |
Unreacted Indole Acid | ≤2.1% in seized samples |
Hydrolyzed Ester | Detected in stability studies |
Diacylation By-products | Isolated via flash chromatography |
MDMB-CHMICA is typically isolated as a white crystalline powder or colorless solid with a melting point of 171–172°C. Its solubility profile includes high solubility in organic solvents (ethanol, acetone, DMSO) and low solubility in water (<1 mg/mL), influencing its formulation into herbal matrices for smoking.
Spectroscopic characteristics:
Stability studies reveal susceptibility to ester hydrolysis under alkaline conditions and photodegradation upon prolonged UV exposure. Storage stability varies by matrix: >90% remains intact in organic solvents (4°C, 1 month), while herbal blends show significant degradation after 30 days at room temperature [1].
MDMB-CHMICA belongs to the indole-3-carboxamide class, sharing structural motifs with numerous regulated compounds. Analogues arise from modifications to three regions:
Legislation targeting structural features (e.g., Germany’s NpSG Act) regulates substitutions at indole positions 2, 5, 6, and 7. However, position 4 substitutions remain unregulated, creating a loophole for novel analogues [3].
Table 3: Structural Analogues of MDMB-CHMICA
Compound | Core | Tail | Amino Acid | Key Structural Deviation |
---|---|---|---|---|
MDMB-CHMICA | Indole | Cyclohexylmethyl | MDMB | Reference compound |
MDMB-CHMINACA | Indazole | Cyclohexylmethyl | MDMB | Core heterocycle modification |
5F-MDMB-PINACA | Indazole | 5-Fluoropentyl | MDMB | Tail fluorination + indazole core |
MDMB-FUBINACA | Indazole | 4-Fluorobenzyl | MDMB | Aromatic tail substitution |
MDMB-CHMCZCA | Carbazole | Cyclohexylmethyl | MDMB | Tricyclic core expansion |
6-Cl-MDMB-CHMICA | 6-Chloroindole | Cyclohexylmethyl | MDMB | Retains CB1 affinity (~0.2 nM EC₅₀) |
4-Cl-MDMB-CHMICA | 4-Chloroindole | Cyclohexylmethyl | MDMB | Reduced CB1 affinity (>10-fold vs. parent) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7